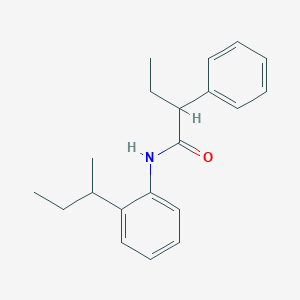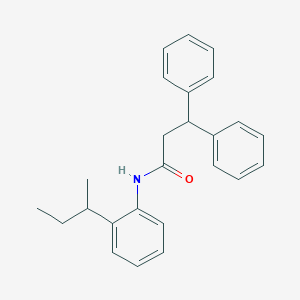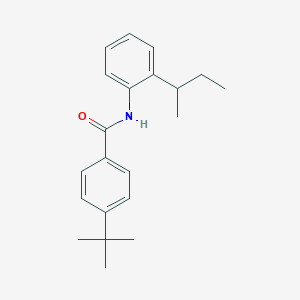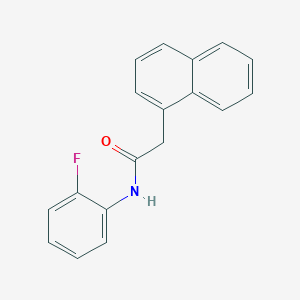
N-(2-fluorophenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(1-naphthyl)acetamide, also known as FNA, is a chemical compound that has been utilized in scientific research for its potential therapeutic effects. FNA is a small molecule that has been studied for its ability to modulate the activity of certain proteins in the body. In
作用機序
The mechanism of action of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide involves its ability to bind to specific sites on PKC and PLA2, thereby modulating their activity. N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activation of PKC and PLA2, which can lead to a reduction in inflammation and cell death. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. Studies have demonstrated that N-(2-fluorophenyl)-2-(1-naphthyl)acetamide can reduce inflammation and oxidative stress, as well as promote cell survival and regeneration. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have potential neuroprotective effects, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in lab experiments is its relatively simple synthesis method and availability. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have low toxicity and good stability, which makes it a suitable candidate for further research. However, one limitation of using N-(2-fluorophenyl)-2-(1-naphthyl)acetamide is its specificity for PKC and PLA2, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for further research on N-(2-fluorophenyl)-2-(1-naphthyl)acetamide. One area of research could focus on the development of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide derivatives with improved specificity and potency for PKC and PLA2. Additionally, further studies could explore the potential therapeutic applications of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in various disease models, including neurological disorders and inflammatory conditions. Finally, future research could investigate the underlying mechanisms of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide's neuroprotective effects, which may provide insights into the development of novel therapeutic strategies.
合成法
The synthesis of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide involves several steps, including the preparation of starting materials and the use of various chemical reactions. One common synthesis method involves the reaction of 2-fluoroaniline with 1-naphthylacetyl chloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR and mass spectrometry.
科学的研究の応用
N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been studied for its potential therapeutic effects in various scientific research applications. One area of research has focused on the role of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in modulating the activity of certain proteins in the body, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These proteins are involved in a wide range of cellular processes, including cell signaling, inflammation, and apoptosis.
特性
分子式 |
C18H14FNO |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14FNO/c19-16-10-3-4-11-17(16)20-18(21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21) |
InChIキー |
SHZMTIKKOJFIPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3F |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




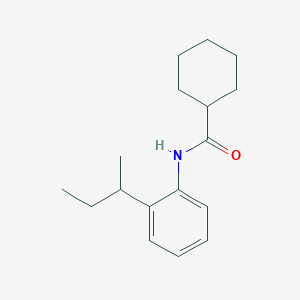
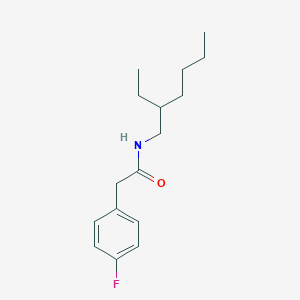
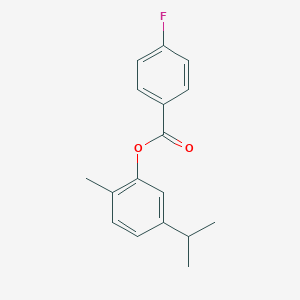
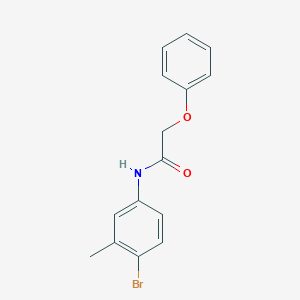

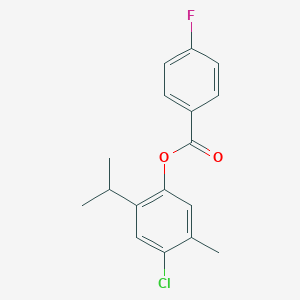
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
